N-(2-phenyl-1-benzofuran-7-yl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide
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Overview
Description
N~2~-(2-PHENYL-1-BENZOFURAN-7-YL)[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE is a complex organic compound that belongs to the class of benzofuran derivatives. Benzofuran compounds are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-(2-PHENYL-1-BENZOFURAN-7-YL)[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE typically involves a multi-step process. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the benzofuran ring can be constructed through a free radical cyclization cascade, which is an excellent method for synthesizing polycyclic benzofuran compounds . The reaction conditions often involve the use of catalysts and specific temperature controls to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as microwave-assisted synthesis (MWI) have been employed to enhance the efficiency of the process . Additionally, the use of continuous flow reactors can help in scaling up the production while maintaining consistency and quality.
Chemical Reactions Analysis
Types of Reactions
N~2~-(2-PHENYL-1-BENZOFURAN-7-YL)[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can result in various substituted derivatives with different functional groups.
Scientific Research Applications
N~2~-(2-PHENYL-1-BENZOFURAN-7-YL)[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It has shown potential as an anti-tumor and antibacterial agent.
Mechanism of Action
The mechanism of action of N2-(2-PHENYL-1-BENZOFURAN-7-YL)[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the activity of certain enzymes or proteins involved in cell growth and proliferation, leading to its anti-tumor effects . The compound’s structure allows it to bind to these targets with high affinity, disrupting their normal function and exerting its biological effects.
Comparison with Similar Compounds
Similar Compounds
Benzofuran derivatives: These compounds share the benzofuran core structure and exhibit similar biological activities.
Triazole derivatives: These compounds contain the triazole ring and are known for their antimicrobial and anticancer properties.
Uniqueness
N~2~-(2-PHENYL-1-BENZOFURAN-7-YL)[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE is unique due to its combination of the benzofuran and triazole moieties, which confer a distinct set of biological activities and potential applications. This dual functionality makes it a valuable compound for further research and development in various scientific fields.
Properties
Molecular Formula |
C20H13N5O2 |
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Molecular Weight |
355.3 g/mol |
IUPAC Name |
N-(2-phenyl-1-benzofuran-7-yl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide |
InChI |
InChI=1S/C20H13N5O2/c26-19(18-23-20-21-10-5-11-25(20)24-18)22-15-9-4-8-14-12-16(27-17(14)15)13-6-2-1-3-7-13/h1-12H,(H,22,26) |
InChI Key |
LORSKKZNWOLQPF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC3=C(O2)C(=CC=C3)NC(=O)C4=NN5C=CC=NC5=N4 |
Origin of Product |
United States |
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